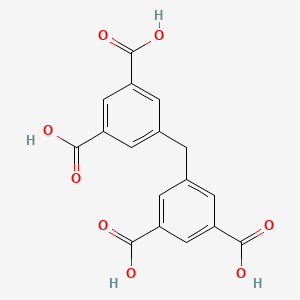

5,5'-Methylenediisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3,5-dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O8/c18-14(19)10-2-8(3-11(6-10)15(20)21)1-9-4-12(16(22)23)7-13(5-9)17(24)25/h2-7H,1H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAESDWWKTFZWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578789 | |

| Record name | 5,5'-Methylenedi(benzene-1,3-dicarboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-52-1 | |

| Record name | 5,5'-Methylenedi(benzene-1,3-dicarboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRACARBOXYDIPHENYLMETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5'-Methylenediisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenediisophthalic acid, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a versatile organic linker molecule that has garnered significant interest in the field of materials science. Its rigid structure and multiple carboxylic acid functional groups make it an ideal building block for the synthesis of highly porous and stable Metal-Organic Frameworks (MOFs). These MOFs have shown promise in a variety of applications, including gas storage, catalysis, and notably, in the realm of drug delivery, a field of great relevance to drug development professionals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Synthesis Pathways

Two principal synthetic routes for this compound have been identified in the literature. The first involves the direct methylene bridging of two isophthalic acid molecules or their derivatives. The second, and more commonly referenced, pathway proceeds through the synthesis of a tetramethyl ester intermediate, followed by hydrolysis to yield the final tetracarboxylic acid.

Pathway 1: Direct Methylene Bridging (Conceptual)

While conceptually straightforward, the direct condensation of isophthalic acid with a formaldehyde source to form the methylene bridge is not well-documented with specific, high-yield protocols in readily available literature. This route is presented here as a potential, though less established, method. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where formaldehyde, activated by an acid catalyst, reacts with the electron-rich aromatic rings of isophthalic acid.

Logical Relationship Diagram:

Caption: Conceptual workflow for the direct synthesis of this compound.

Pathway 2: Hydrolysis of a Tetramethyl Ester Intermediate

This pathway is a more widely recognized and controllable method for the synthesis of this compound. It involves two main stages: the formation of tetramethyl 5,5'-methylenediisophthalate and its subsequent hydrolysis.

Experimental Workflow Diagram:

Caption: Two-stage synthesis of this compound via a tetramethyl ester intermediate.

Stage 1: Synthesis of Tetramethyl 5,5'-methylenediisophthalate

A detailed protocol for the synthesis of the tetramethyl ester intermediate is not explicitly available in the reviewed literature. However, a plausible approach involves the reaction of dimethyl 5-methylisophthalate. The methyl group can be functionalized to facilitate the coupling of two molecules.

Stage 2: Hydrolysis of Tetramethyl 5,5'-methylenediisophthalate

The final step in this pathway is the hydrolysis of the four ester groups to carboxylic acids. A general procedure for the hydrolysis of a related substituted dimethyl isophthalate can be adapted for this purpose.

Experimental Protocol (Adapted):

-

Dissolution: Dissolve tetramethyl 5,5'-methylenediisophthalate in a mixture of methanol and dichloromethane.

-

Saponification: Add a slight molar excess of sodium hydroxide (NaOH) solution.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Isolation of Salt: Remove the solvents under reduced pressure. The sodium salt of this compound will precipitate.

-

Acidification: Suspend the sodium salt in water and acidify with a strong acid, such as hydrochloric acid (HCl), until the free acid precipitates.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.

Quantitative Data Summary:

| Parameter | Pathway 2 (Hydrolysis) |

| Starting Material | Tetramethyl 5,5'-methylenediisophthalate |

| Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvents | Methanol, Dichloromethane, Water |

| Reaction Time | 24 hours |

| Reported Yield | 91% (for a similar hydrolysis)[1] |

| Purity | ≥95% (HPLC) |

Application in Drug Delivery: A Link to a Core Audience Interest

While this compound itself is not a therapeutic agent, its role as a linker in the construction of Metal-Organic Frameworks (MOFs) provides a direct link to the interests of drug development professionals. MOFs are crystalline materials with exceptionally high porosity and surface area, making them ideal candidates for drug delivery systems. The pores of MOFs can be loaded with therapeutic molecules, which can then be released in a controlled manner under specific physiological conditions.

Although specific studies detailing the use of MOFs synthesized from this compound for drug delivery are not prevalent in the initial literature search, the general principles of MOF-based drug delivery are well-established. The functionalizable nature of the linker and the tunable pore size of the resulting MOF offer significant potential for designing sophisticated drug delivery vehicles.

Logical Relationship Diagram for MOF-based Drug Delivery:

Caption: The role of this compound in creating MOFs for drug delivery.

Conclusion

The synthesis of this compound is achievable through a multi-step process involving the formation and subsequent hydrolysis of a tetramethyl ester intermediate. While direct synthesis methods are conceivable, they are less documented. The primary application of this molecule in creating Metal-Organic Frameworks opens up exciting possibilities in the field of drug delivery. For researchers and professionals in drug development, understanding the synthesis of such linker molecules is the first step towards designing and fabricating novel and efficient drug delivery systems with tailored properties for specific therapeutic applications. Further research into the synthesis and application of MOFs derived from this compound is warranted to fully explore their potential in medicine.

References

physical and chemical properties of 5,5'-methylenediisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5,5'-methylenediisophthalic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Properties of this compound

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a tetravalent carboxylic acid. Its structure features two isophthalic acid moieties linked by a methylene bridge. This arrangement provides a rigid and well-defined geometry, making it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10397-52-1 | [1][2] |

| Molecular Formula | C₁₇H₁₂O₈ | [1][2] |

| Molecular Weight | 344.27 g/mol | [1][2] |

| Melting Point | 324-331 °C | [1] |

| Boiling Point (Predicted) | 729.5 ± 60.0 °C | [1] |

| Density (Predicted) | 1.572 ± 0.06 g/cm³ | [1] |

| Polar Surface Area (PSA) | 149.20 Ų | [1] |

| LogP (Predicted) | 2.07 | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

2.1. Synthesis of this compound

Objective: To synthesize this compound by the acid-catalyzed condensation of isophthalic acid with formaldehyde.

Materials:

-

Isophthalic acid

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Solvent (e.g., glacial acetic acid)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isophthalic acid in a suitable solvent such as glacial acetic acid.

-

Slowly add a strong acid catalyst, like concentrated sulfuric acid, to the mixture while stirring.

-

Add a stoichiometric amount of formaldehyde (or paraformaldehyde) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours to allow the reaction to proceed to completion.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and acid catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., a water/ethanol mixture) to obtain purified this compound.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

2.2. Determination of Melting Point

The melting point of an organic compound is a crucial physical property for its identification and purity assessment.

Objective: To determine the melting point range of this compound.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus at a moderate rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 1-2 °C).

2.3. Solubility Assessment

Understanding the solubility of a compound is essential for its application in various fields, including drug development and material synthesis.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dimethylformamide (DMF) (polar, aprotic)

-

Hexane (nonpolar)

-

-

Test tubes and a vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

-

Agitate the mixture vigorously using a vortex mixer for at least one minute.

-

Visually inspect the mixture to determine if the solid has dissolved completely.

-

If the solid dissolves, the compound is soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.

-

Repeat the process for each of the selected solvents.

-

Record the observations for each solvent. Due to the presence of four carboxylic acid groups, this compound is expected to be soluble in polar, protic solvents and polar aprotic solvents, especially with heating, and likely insoluble in nonpolar solvents. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly in basic conditions due to deprotonation of the carboxylic acid groups.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

3.2. Application in Metal-Organic Framework (MOF) Synthesis

This compound is a common linker in the synthesis of MOFs. The following diagram illustrates the general process.

Caption: General workflow for the synthesis of a Metal-Organic Framework (MOF).

References

5,5'-methylenediisophthalic acid molecular weight and formula

An In-depth Technical Guide to 5,5'-Methylenediisophthalic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside experimental protocols for its synthesis and application in the development of Metal-Organic Frameworks (MOFs). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Compound Properties

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a tetracarboxylic acid that serves as a versatile organic linker in the synthesis of coordination polymers and MOFs. Its rigid structure and multiple coordination sites make it a subject of interest for creating porous materials with potential applications in gas storage, catalysis, and drug delivery.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₂O₈ | [1][2][3] |

| Molecular Weight | 344.277 g/mol | [1] |

| Exact Mass | 344.05321734 u | [1] |

| Melting Point | 324-331 °C | [1] |

| Boiling Point (Predicted) | 729.5 ± 60.0 °C | [1] |

| Density (Predicted) | 1.572 ± 0.06 g/cm³ | [1] |

| LogP | 2.07020 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Complexity | 465 | [1] |

| CAS Number | 10397-52-1 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of related compounds and their application in the formation of MOFs are outlined below. These protocols are provided to illustrate the practical application of diisophthalic acid derivatives in materials science.

Synthesis of 5-Hydroxyisophthalic Acid

A general procedure for the synthesis of a related compound, 5-hydroxyisophthalic acid, from dimethyl 5-hydroxyisophthalate is as follows[4]:

-

Dissolution : Dissolve dimethyl 5-hydroxyisophthalate (40 g, 19.03 mmol) in tetrahydrofuran (THF, 10 mL).

-

Hydrolysis : Add aqueous lithium hydroxide (20 mL, 2 M) to the solution.

-

Reaction : Stir the reaction mixture at 40 °C overnight.

-

Solvent Removal : Upon completion of the reaction, remove the THF by distillation under reduced pressure.

-

Precipitation : Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.

-

Isolation : Collect the precipitated 5-hydroxyisophthalic acid by filtration.

-

Drying : Dry the collected white solid product in a vacuum oven. This process yields approximately 20 g (58%) of 5-hydroxyisophthalic acid.

Synthesis of a Zn(II) Metal-Organic Framework using a Diisophthalic Acid Derivative

The following protocol describes the synthesis of a Zinc-based MOF using 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid (a derivative of the topic compound) as the organic linker[5]:

-

Solution Preparation : Prepare a homogenous solution containing:

-

H₄L (5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid): 0.15 mmol, 0.070 g

-

bbi (1,1′-(1,4-butanediyl)bis(imidazole)): 0.25 mmol, 0.074 g

-

Zn(NO₃)₂·6H₂O: 0.40 mmol, 0.119 g

-

Deionized Water: 10 mL

-

HNO₃/H₂O (v/v = 1:1): 2 drops

-

-

Stirring : Stir the solution for 30 minutes.

-

Reaction : Transfer the solution into a 25 mL Teflon-lined reactor, seal, and heat to 180 °C for three days.

-

Cooling : Cool the reactor at a rate of 5 °C/h.

-

Product Formation : Colorless block-like crystals of the Zn(II) MOF are formed with a 72% yield based on zinc.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis process and a potential application workflow for MOFs derived from diisophthalic acid linkers.

Caption: Hydrothermal synthesis workflow for a Metal-Organic Framework.

Caption: Application of MOFs in the photocatalytic degradation of water pollutants.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - H4MDIP - SIKÉMIA [sikemia.com]

- 3. 10397-52-1|this compound| Ambeed [ambeed.com]

- 4. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 5. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5,5'-Methylenediisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenediisophthalic acid is a tetracarboxylic acid derivative that serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. Its rigid structure, coupled with the presence of four carboxylic acid groups, allows for the formation of complex, multidimensional architectures with potential applications in gas storage, catalysis, and drug delivery. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural characterization of materials derived from it.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | Singlet (broad) | 4H | -COOH |

| ~8.6 | Singlet | 2H | Ar-H (H-2, H-2') |

| ~8.4 | Singlet | 4H | Ar-H (H-4, H-6, H-4', H-6') |

| ~4.2 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~141 | Ar-C (C-5, C-5') |

| ~135 | Ar-C (C-1, C-3, C-1', C-3') |

| ~131 | Ar-C (C-2, C-2') |

| ~129 | Ar-C (C-4, C-6, C-4', C-6') |

| ~40 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic -CH₂-) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| 950 - 900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 343.04 | [M-H]⁻ |

| 344.05 | [M]⁻ (isotope peak) |

| 299.05 | [M-H-CO₂]⁻ |

| 177.02 | [M-H-C₉H₄O₄]⁻ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to allow for the observation of the acidic carboxylic acid protons.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

ATR (Attenuated Total Reflectance) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[1]

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, with the possible addition of a small amount of a base (e.g., ammonium hydroxide) to facilitate deprotonation for negative ion mode analysis.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[2]

-

Operate the mass spectrometer in negative ion mode to observe the deprotonated molecular ion [M-H]⁻ and subsequent fragment ions.[2]

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal ionization and signal intensity.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the structural characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their own experimental work, which will be essential for the definitive characterization of this important chemical compound.

References

In-depth Technical Guide on the Thermal Decomposition of 5,5'-Methylenediisophthalic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Methylenediisophthalic acid is a tetracarboxylic acid linker molecule utilized in the synthesis of metal-organic frameworks (MOFs). Understanding its thermal stability is crucial for determining the operational limits of these frameworks in applications such as gas storage, catalysis, and drug delivery. This technical guide aims to provide a comprehensive overview of the thermal decomposition of this compound. However, a thorough review of publicly available scientific literature reveals a significant gap in direct studies on the thermal decomposition of this specific compound in its isolated form. The majority of the available thermal analysis data pertains to the MOFs synthesized using this linker, where the decomposition behavior is influenced by the metal nodes and the overall framework structure. This guide, therefore, focuses on the thermal stability of MOFs incorporating the this compound linker, drawing inferences about the linker's intrinsic thermal properties.

Introduction to this compound

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a versatile organic linker. Its rigid structure, stemming from the two isophthalic acid moieties connected by a methylene bridge, and the presence of four carboxylate groups, allow for the formation of robust and porous three-dimensional MOF structures. The thermal stability of the resulting MOFs is a critical parameter that dictates their suitability for various applications, particularly those requiring elevated temperatures.

Thermal Decomposition Analysis: Methodologies

The primary techniques employed to study the thermal decomposition of materials like this compound and its derived MOFs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical experimental protocol for analyzing the thermal stability of a MOF containing the this compound linker would involve the following steps:

-

Sample Preparation: A small amount of the synthesized and activated MOF material (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum crucible.

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-20 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Thermal Stability of MOFs Incorporating this compound

While specific quantitative data for a wide range of MOFs using this linker is sparse, general trends can be observed from related structures. For instance, MOFs built from aromatic carboxylate linkers often exhibit high thermal stability, with decomposition temperatures typically exceeding 300 °C. The decomposition process generally occurs in distinct stages:

-

Desolvation: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules residing within the pores of the MOF.

-

Framework Decomposition: At higher temperatures, the organic linker begins to decompose, leading to a significant weight loss. This is the primary indicator of the linker's thermal stability within the framework. The decomposition of the methylene bridge and the decarboxylation of the isophthalate groups are the key events in this stage.

-

Formation of Metal Oxide: Following the complete decomposition of the organic linker, the remaining material is typically a stable metal oxide.

It is important to note that the identity of the metal cation in the MOF structure plays a significant role in the overall thermal stability. Different metal-carboxylate bond strengths will influence the temperature at which the framework begins to collapse.

Inferred Thermal Decomposition Pathway of this compound

Based on the general principles of thermal decomposition of aromatic carboxylic acids and the structure of this compound, a plausible (though not experimentally verified) decomposition pathway can be proposed. The decomposition is likely to initiate at the methylene bridge, which is a point of relative weakness compared to the aromatic rings. This could be followed by decarboxylation of the isophthalic acid units.

Caption: A proposed logical workflow for the thermal decomposition of this compound.

Data Summary

Due to the lack of specific studies on the thermal decomposition of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform TGA and DSC analyses on the pure compound to establish its intrinsic thermal stability profile.

Conclusion and Future Outlook

The thermal decomposition of this compound is a critical parameter for the development and application of MOFs derived from it. While direct experimental data on the isolated linker is currently unavailable, analysis of related MOF structures suggests that it is a thermally robust molecule. Future research should focus on the detailed thermal analysis of this compound itself to provide a baseline for understanding its behavior within complex framework structures. Furthermore, systematic studies on a series of MOFs synthesized with this linker and different metal ions would provide a more comprehensive understanding of how the metal-linker interaction influences the overall thermal stability. Such data is essential for the rational design of new MOFs with tailored thermal properties for advanced applications.

Caption: A general experimental workflow for studying the thermal decomposition of 5,5'-MDIA or its MOFs.

A Technical Guide to the Coordination Modes of 5,5'-Methylenediisophthalic Acid in Metal-Organic Frameworks and Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the versatile coordination chemistry of 5,5'-methylenediisophthalic acid (H₄mdip), a tetracarboxylic acid ligand integral to the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The inherent structural features of H₄mdip, with its two isophthalic acid units linked by a flexible methylene bridge, allow for a rich variety of coordination modes, leading to diverse network topologies and functionalities. This document summarizes the key coordination behaviors, presents relevant quantitative structural data, and outlines typical experimental protocols for the synthesis of H₄mdip-based materials.

Core Concepts: The Versatility of this compound

This compound is a multidentate ligand capable of forming robust and intricate structures with a wide range of metal ions. Its four carboxylate groups can be fully or partially deprotonated, offering a high degree of control over the resulting framework's dimensionality and properties. The flexible methylene spacer allows the two isophthalic acid moieties to adopt various orientations, further contributing to the structural diversity of the resulting coordination compounds.

Coordination Modes of the Carboxylate Groups

The carboxylate groups of this compound can engage with metal centers in several distinct modes, influencing the connectivity and topology of the resulting framework. The most commonly observed coordination modes are detailed below.

Monodentate Coordination

In the monodentate mode, only one oxygen atom of the carboxylate group binds to a metal center. This mode is often observed when the carboxylate group is protonated, acting as a carboxylic acid, or when charge balance dictates a single point of attachment.

Bidentate Coordination

Bidentate coordination involves both oxygen atoms of the carboxylate group binding to one or more metal centers. This can occur in two primary fashions:

-

Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

-

Bridging: The two oxygen atoms of the carboxylate group bridge between two different metal centers. This is a very common mode in the formation of MOFs, leading to the extension of the network in one, two, or three dimensions.

Bridging-Chelating Coordination

A more complex mode involves a carboxylate group that simultaneously chelates one metal center and bridges to another. This intricate binding contributes to the formation of high-connectivity nodes and robust frameworks.

Quantitative Data on Coordination Geometries

The precise coordination environment of the metal ions and the geometry of the carboxylate binding are critical in determining the overall structure and properties of the material. The following tables summarize typical bond lengths and angles observed in crystal structures of MOFs and coordination polymers incorporating this compound and its derivatives.

| Metal Ion | Coordination Mode | M-O Bond Length (Å) | O-C-O Angle (°) | Reference Compound |

| Zn(II) | Monodentate | 1.95 - 2.10 | 120 - 125 | {[Zn(H₂BTMIPA)(BIF)(H₂O)₂]·0.5H₂O}n[1] |

| Zn(II) | Bidentate Bridging | 1.98 - 2.15 | 122 - 128 | [Zn₂(L)(H₂O)(bbi)][2] |

| Cd(II) | Bidentate Bridging | 2.25 - 2.40 | 121 - 127 | [Cd₂(L)(bbi)][2] |

| Mn(II) | Bridging Carboxylate | 2.10 - 2.25 | 123 - 129 | Mn(HMeOip)₂[3] |

| Ni(II) | Monodentate | 2.00 - 2.15 | 122 - 126 | Ni₂(mip)₂(H₂O)₈·2H₂O[3] |

Note: Data is compiled from studies on this compound and its derivatives (H₂BTMIPA = 5,5'-methylenebis(2,4,6-trimethylisophthalic acid), L = 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, HMeOip = 5-methoxy isophthalic acid, mip = 5-methyl isophthalic acid). Bond lengths and angles can vary depending on the specific crystal structure and the coordination environment of the metal center.

Experimental Protocols for Synthesis

The synthesis of coordination polymers and MOFs based on this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization.

General Solvothermal Synthesis Protocol

-

Reactant Preparation: A mixture of the metal salt (e.g., zinc nitrate, cadmium chloride) and this compound is prepared in a molar ratio typically ranging from 1:1 to 2:1.

-

Solvent System: A suitable solvent or solvent mixture is chosen. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), methanol, ethanol, and water. The choice of solvent can significantly influence the resulting crystal structure.

-

Reaction Conditions: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a temperature between 100 °C and 180 °C for a period of 24 to 72 hours.

-

Crystallization and Isolation: After the reaction, the autoclave is slowly cooled to room temperature, allowing for the formation of single crystals. The crystalline product is then isolated by filtration, washed with fresh solvent, and dried.

For example, the synthesis of {[Zn(H₂BTMIPA)(BIF)(H₂O)₂]·0.5H₂O}n was achieved by the solvothermal reaction of Zn(NO₃)₂·6H₂O, 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA), and 2,7-bis(1H-imidazol-1-yl)fluorene (BIF).[1] Similarly, coordination polymers of 5-substituted isophthalic acids have been synthesized via solvothermal reactions between the corresponding metal acetate and the isophthalic acid derivative in water or aqueous alcohol.[3]

Visualizing Coordination and Synthesis

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

References

- 1. A three-dimensional ZnII coordination network based on 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) and 2,7-bis(1H-imidazol-1-yl)fluorene: synthesis, structure and luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,5'-Methylenediisophthalic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

5,5'-Methylenediisophthalic acid, also known by its systematic name 3,3',5,5'-tetracarboxydiphenylmethane, is an organic compound that has gained prominence primarily as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and the presence of four carboxylic acid groups make it an excellent building block for creating porous, crystalline materials with applications in gas storage and catalysis.

The fundamental reaction for its synthesis involves the electrophilic aromatic substitution of isophthalic acid with formaldehyde. This is a classic example of a Friedel-Crafts type alkylation reaction, a cornerstone of organic chemistry since its development by Charles Friedel and James Crafts in 1877[1].

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₇H₁₂O₈ |

| Molecular Weight | 344.27 g/mol |

| CAS Number | 10397-52-1 |

| Melting Point | 324-331 °C |

| Appearance | Solid |

| Assay | ≥95% (HPLC) |

Source: Sigma-Aldrich

Plausible Experimental Protocol for Synthesis

While a definitive "first" synthesis is not documented in readily available historical literature, a logical and effective method for the preparation of this compound involves the acid-catalyzed condensation of isophthalic acid with formaldehyde. The following protocol is a representative example based on established principles of organic synthesis for similar compounds.

Reaction: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

Materials:

-

Isophthalic acid

-

Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

-

Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Solvent (optional, depending on the specific conditions)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, isophthalic acid is dissolved or suspended in the chosen acid catalyst, which also serves as the reaction medium.

-

Addition of Formaldehyde: Formaldehyde is added portion-wise to the reaction mixture while maintaining a controlled temperature. The reaction is typically exothermic.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., several hours) to ensure the completion of the condensation reaction.

-

Work-up: The reaction mixture is cooled and then quenched by pouring it into a large volume of cold water or ice. This causes the product, this compound, to precipitate out of the solution.

-

Purification: The crude solid is collected by filtration, washed thoroughly with water to remove the acid catalyst and any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Visualized Logical and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key logical relationships and a generalized experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and conditions for synthesis.

Caption: Generalized experimental workflow for the synthesis.

References

A Theoretical and Computational Examination of 5,5'-Methylenediisophthalic Acid: Methodologies and Representative Analysis

Introduction

5,5'-Methylenediisophthalic acid, a tetracarboxylic acid, serves as a significant building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its rigid structure, punctuated by a flexible methylene bridge, and the presence of multiple coordination sites make it a versatile linker for creating materials with tailored properties for applications in gas storage, catalysis, and separation. A thorough understanding of its conformational flexibility, electronic properties, and vibrational characteristics is crucial for predicting and designing the architecture of these advanced materials.

While dedicated, in-depth computational studies exclusively focused on the this compound molecule are not extensively available in the public domain, this guide outlines the standard theoretical and computational methodologies that are applied to this class of molecules. The principles and protocols are illustrated with representative data and concepts drawn from studies on closely related isophthalic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of organic linkers.

Theoretical Methodologies

The primary computational tool for investigating molecules like this compound is Density Functional Theory (DFT) .[1] This quantum mechanical method offers a favorable balance between computational cost and accuracy for systems of this size.

Commonly employed approaches include:

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice for geometry optimizations and electronic property calculations of organic molecules.[1]

-

Basis Sets: Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are typically used to provide a good description of the electronic structure. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling systems with heteroatoms and potential hydrogen bonding.[1]

Computational Workflow

A typical computational investigation of an organic linker like this compound follows a structured workflow. This involves geometry optimization to find the lowest energy conformation, followed by calculations of vibrational frequencies to confirm the nature of the stationary point and to simulate spectroscopic data. Finally, electronic properties are analyzed to understand the molecule's reactivity and interaction potential.

Structural and Physicochemical Properties

While detailed computational results for this compound are scarce, some fundamental properties can be predicted. These values provide a baseline for understanding the molecule's physical characteristics.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₂O₈ |

| Molecular Weight | 344.27 g/mol |

| Melting Point | 324-331°C |

| Boiling Point | 729.5 ± 60.0 °C |

| Density | 1.572 ± 0.06 g/cm³ |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 6 |

| Table 1: Predicted physicochemical properties of this compound.[2] |

Conformational Analysis

The presence of six rotatable bonds—four C-C bonds connecting the carboxylic acid groups to the phenyl rings and two C-C bonds of the methylene bridge—indicates that this compound can adopt multiple conformations. The dihedral angles of these bonds determine the overall shape of the molecule. A key computational experiment is a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more of these dihedral angles. This helps identify the most stable (lowest energy) conformers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Polyamides from 5,5'-Methylenediisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polyamides derived from 5,5'-methylenediisophthalic acid. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of a flexible methylene bridge in the diacid monomer, this compound, can lead to polyamides with improved solubility and processability compared to fully rigid aromatic polyamides. This protocol outlines the necessary steps for the preparation of the diacyl chloride monomer followed by a low-temperature solution polycondensation with an aromatic diamine to yield the final polyamide. This application note is intended to guide researchers in the synthesis and characterization of novel polyamides for various applications, including advanced materials and drug delivery systems.

Introduction

Aromatic polyamides, or aramids, are distinguished by their exceptional material properties, which stem from their rigid molecular structures and strong intermolecular hydrogen bonding. However, these same characteristics often result in poor solubility and high processing temperatures, limiting their widespread application. One strategy to enhance the processability of aromatic polyamides is the introduction of flexible linkages into the polymer backbone. The methylene group in this compound provides a flexibilizing element, which can disrupt chain packing and improve solubility in organic solvents.

This protocol details a two-step synthesis route. The first step is the conversion of this compound to its more reactive diacyl chloride derivative, 5,5'-methylenediisophthaloyl dichloride. The second step is the low-temperature solution polycondensation of this diacyl chloride with a representative aromatic diamine, 4,4'-oxydianiline, to form the corresponding polyamide.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of 5,5'-Methylenediisophthaloyl Dichloride and Polyamide

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| This compound | C₁₇H₁₂O₈ | 344.27 | ≥98% | Commercially Available |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hexane | C₆H₁₄ | 86.18 | Anhydrous, ≥99% | Sigma-Aldrich |

| 4,4'-Oxydianiline (ODA) | C₁₂H₁₂N₂O | 200.24 | ≥98% | Sigma-Aldrich |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Lithium Chloride | LiCl | 42.39 | Anhydrous, ≥99% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | ACS Reagent Grade | Sigma-Aldrich |

Table 2: Typical Reaction Conditions for Low-Temperature Solution Polycondensation

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours |

| Monomer Concentration | 5 - 15 wt% |

| Stirring Speed | 200 - 500 rpm |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Expected Properties of Polyamides Derived from Isophthaloyl Chloride and Aromatic Diamines (for comparison)

| Property | Typical Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 2.5[1] |

| Glass Transition Temperature (Tg, °C) | 200 - 300[2][3] |

| 10% Weight Loss Temperature (TGA, °C) | 400 - 550[3] |

| Tensile Strength (MPa) | 70 - 100[4] |

| Tensile Modulus (GPa) | 2.0 - 3.5[4] |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) containing LiCl[2][4] |

Experimental Protocols

Part 1: Synthesis of 5,5'-Methylenediisophthaloyl Dichloride

This procedure should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet is assembled.

-

Reaction Mixture: To the flask, add this compound (1 equivalent) and an excess of thionyl chloride (5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (a few drops) to the suspension.

-

Reaction: The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen atmosphere. The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 4-6 hours, and the solution becomes clear.

-

Isolation of Product: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude diacyl chloride is purified by recrystallization from a suitable anhydrous solvent, such as hexane or a mixture of hexane and toluene. The purified 5,5'-methylenediisophthaloyl dichloride should be stored in a desiccator over a drying agent to prevent hydrolysis.

Part 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This procedure requires anhydrous conditions to achieve high molecular weight polymer.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is assembled.

-

Diamine Solution: In the flask, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir until all solids have dissolved.

-

Cooling: Cool the diamine solution to 0 °C using an ice bath.

-

Diacyl Chloride Addition: Dissolve 5,5'-methylenediisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, lithium chloride, and residual solvent.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Mandatory Visualization

Caption: Experimental workflow for polyamide synthesis.

Characterization

The synthesized polyamide should be characterized to determine its structure, molecular weight, and properties.

-

Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the formation of the amide linkages (characteristic C=O and N-H stretching vibrations) and the disappearance of the acid chloride functionality. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the polymer structure.

-

Molecular Weight Determination: The inherent viscosity of the polymer solution can be measured to estimate the molecular weight. Size exclusion chromatography (SEC) can also be used to determine the molecular weight distribution.

-

Thermal Properties: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polyamide, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).

-

Mechanical Properties: The mechanical properties, such as tensile strength and modulus, can be determined by casting films of the polyamide from its solution and performing tensile tests.

-

Solubility: The solubility of the resulting polyamide should be tested in various organic solvents to assess its processability.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

The solvents used are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 5,5'-Methylenediisophthalic Acid and Its Derivatives in Luminescent Materials

Affiliation: Google Research

Abstract

5,5'-Methylenediisophthalic acid and its derivatives have emerged as versatile building blocks in the construction of luminescent coordination polymers and metal-organic frameworks (MOFs). The rigid structure of the isophthalate moieties, combined with the flexible methylene linker, allows for the formation of diverse and stable frameworks. When coordinated with suitable metal ions, particularly d¹⁰ metals such as Zn(II), these ligands can give rise to materials with interesting photoluminescent properties. These luminescent materials have potential applications in sensing, optoelectronics, and as phosphors. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative luminescent coordination polymer based on a derivative of this compound.

Introduction to this compound in Luminescent Materials

This compound is a multidentate carboxylic acid ligand that has attracted attention in the field of crystal engineering and materials science. Its structural features, including the two isophthalic acid units linked by a methylene bridge, allow for the formation of coordination polymers with varying dimensionalities and topologies. The carboxylate groups provide strong coordination sites for metal ions, while the aromatic rings can contribute to the luminescent properties of the resulting materials.

The incorporation of such ligands into metal-organic frameworks can lead to materials with enhanced thermal and chemical stability. The luminescence in these materials can originate from the organic ligand itself (intraligand emission), from the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. The rigid framework structure can enhance the luminescence intensity by reducing non-radiative decay pathways.

This report focuses on a specific example of a luminescent coordination polymer synthesized from a derivative, 5,5'-methylenebis(2,4,6-trimethylisophthalic acid), in combination with a zinc(II) metal center and a nitrogen-containing co-ligand.

Application Notes

Synthesis of a Luminescent Zn(II) Coordination Polymer

A three-dimensional Zn(II) coordination network has been successfully synthesized using 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA) and 2,7-bis(1H-imidazol-1-yl)fluorene (BIF) as organic ligands.[1] The resulting coordination polymer, {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n, exhibits luminescent properties in the solid state.[1] The synthesis is achieved through a solvothermal method, which is a common technique for the preparation of crystalline MOFs.[1]

The structure of this coordination polymer consists of Zn(II) ions coordinated by oxygen atoms from the carboxylate groups of the H₂BTMIPA²⁻ ligand and nitrogen atoms from the BIF co-ligand. The coordination sphere of the zinc ion is completed by water molecules.[1] The individual 2D layers are further connected into a 3D supramolecular structure through hydrogen bonding interactions.[1]

Luminescent Properties

The solid-state luminescence of the Zn(II) coordination polymer has been investigated.[1] While the primary publication confirms its fluorescent properties, specific quantitative data such as excitation and emission maxima, quantum yield, and luminescence lifetime are not provided.[1] Generally, the luminescence in such Zn(II)-based coordination polymers arises from the organic ligands, as the d¹⁰ electronic configuration of Zn(II) prevents d-d electronic transitions. The rigid framework helps to minimize non-radiative decay, thus enhancing the emission intensity compared to the free ligands in solution.

The luminescent properties of such materials make them candidates for applications in chemical sensing, where the emission can be quenched or enhanced in the presence of specific analytes. They can also be explored as potential phosphors for solid-state lighting applications.

Data Presentation

Table 1: Synthesis Parameters for {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n

| Parameter | Value | Reference |

| Metal Salt | Zn(NO₃)₂·6H₂O | [1] |

| Primary Ligand | 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA) | [1] |

| Co-ligand | 2,7-bis(1H-imidazol-1-yl)fluorene (BIF) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) / H₂O | [1] |

| Reaction Temperature | 393 K (120 °C) | [1] |

| Reaction Time | 72 hours | [1] |

| Method | Solvothermal Synthesis | [1] |

Table 2: Photophysical Properties

| Property | Value | Reference |

| Excitation Wavelength (λex) | Data not available | |

| Emission Wavelength (λem) | Data not available | |

| Quantum Yield (Φ) | Data not available | |

| Luminescence Lifetime (τ) | Data not available | |

| Emission Color | Data not available |

Note: The primary literature confirms the luminescent nature of the material but does not provide specific quantitative photophysical data.[1]

Experimental Protocols

Synthesis of {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n

This protocol is adapted from the synthesis of the Zn(II) coordination polymer reported by Wang et al. (2019).[1]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA)

-

2,7-bis(1H-imidazol-1-yl)fluorene (BIF)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 25 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.1 mmol), H₄BTMIPA (0.05 mmol), and BIF (0.05 mmol).

-

Add a mixed solvent of DMF (8 mL) and deionized water (2 mL) to the autoclave.

-

Seal the autoclave and heat it to 393 K (120 °C) in an oven.

-

Maintain the temperature for 72 hours.

-

After 72 hours, cool the autoclave to room temperature slowly.

-

Colorless block-shaped crystals of the coordination polymer will have formed.

-

Collect the crystals by filtration, wash them with DMF and deionized water, and dry them at ambient temperature.

Characterization

Single-Crystal X-ray Diffraction:

-

Select a suitable single crystal of the product.

-

Mount the crystal on a diffractometer.

-

Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at room temperature.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELXS and SHELXL).

Powder X-ray Diffraction (PXRD):

-

Grind a sample of the crystalline product into a fine powder.

-

Mount the powder on a sample holder.

-

Record the PXRD pattern using a diffractometer with Cu Kα radiation.

-

Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm phase purity.

Photoluminescence Spectroscopy:

-

Place a solid sample of the coordination polymer in a solid-state sample holder of a fluorescence spectrophotometer.

-

Measure the solid-state excitation and emission spectra at room temperature.

-

To determine the quantum yield, use an integrating sphere attachment on the spectrophotometer.

-

To measure the luminescence lifetime, use a time-correlated single-photon counting (TCSPC) system.

Visualizations

Caption: Workflow for the solvothermal synthesis of the luminescent Zn(II) coordination polymer.

Caption: Logical relationship of components leading to a luminescent coordination polymer.

References

Application Notes and Protocols for High-Yield Synthesis of 5,5'-Methylenediisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5,5'-methylenediisophthalic acid, a valuable building block in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical compounds. Two primary synthetic routes are presented: an indirect two-step synthesis via a tetramethyl ester intermediate and a direct one-pot synthesis from isophthalic acid. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a tetra-carboxylic acid linker that has garnered significant interest due to its rigid structure and the multiple coordination sites it offers for the construction of complex molecular architectures. The synthesis of this compound with high purity and yield is crucial for its application in materials science and drug development. This guide outlines two reliable methods for its preparation.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below.

Method 1: Indirect Two-Step Synthesis

This method involves the initial synthesis of dimethyl isophthalate, followed by a Friedel-Crafts alkylation to form the tetramethyl ester intermediate, 3,3',5,5'-tetrakis(methoxycarbonyl)diphenylmethane. The final step is the alkaline hydrolysis of this intermediate to yield the desired product. This route generally offers higher purity and yield.

Application Notes and Protocols for 5,5'-Methylenediisophthalic Acid in the Creation of Flexible Polymer Chains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of flexible polymers derived from 5,5'-methylenediisophthalic acid. The inclusion of detailed experimental protocols is intended to facilitate the practical application of this monomer in a laboratory setting for the development of novel materials, particularly for drug delivery systems.

Introduction to this compound for Flexible Polymers

This compound (MDIA) is an aromatic dicarboxylic acid featuring a flexible methylene (-CH2-) bridge connecting two isophthalic acid moieties. This molecular architecture is key to its utility in polymer chemistry. The presence of the methylene group imparts a greater degree of rotational freedom to the polymer backbone compared to rigid aromatic monomers like terephthalic acid or isophthalic acid alone. This inherent flexibility makes MDIA an excellent candidate for the synthesis of polymers with tailored properties such as improved solubility, lower glass transition temperatures, and enhanced elasticity, which are highly desirable for various biomedical applications, including the development of flexible matrices for controlled drug release.

The synthesis of high-performance polymers such as aromatic polyesters and polyamides often faces challenges of poor processability and limited solubility in common organic solvents.[1] Chemical modification of the polymer structure, for instance by incorporating flexible moieties like alkoxy chains, has been a successful strategy to enhance solubility and lower transition temperatures, thereby improving processability.[1] The use of MDIA as a monomer offers a direct approach to achieving similar benefits.

Applications in Drug Delivery

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research. Polymers play a crucial role as carriers for therapeutic agents, enabling controlled and targeted release.[2] Flexible polymers are particularly advantageous as they can form conformal coatings, flexible films, and matrices that can adapt to biological environments.

Polymers synthesized from MDIA are promising candidates for drug delivery applications due to their potential biocompatibility and tunable degradation rates. Aliphatic polyesters are well-known for their biocompatibility and biodegradability, making them suitable for a wide range of biomedical applications.[3] While aromatic polyesters are generally more rigid, the incorporation of the flexible methylene linker in MDIA can result in materials that balance mechanical integrity with the desired flexibility for drug encapsulation and release. The release of a drug from a polymer matrix is a complex process influenced by factors such as diffusion, polymer degradation, and swelling of the matrix.[4][5] The flexibility and potential for controlled degradation of MDIA-based polymers make them attractive for designing sophisticated drug delivery platforms.

Synthesis of Flexible Polymers from this compound

Flexible polyesters and polyamides can be synthesized from this compound using standard polycondensation techniques, primarily solution polymerization and melt polycondensation.

I. Synthesis of Flexible Polyesters

Polyesters are synthesized by the reaction of a dicarboxylic acid with a diol. The choice of the diol component is crucial for tuning the flexibility of the final polymer. Long-chain aliphatic diols will further enhance the flexibility of the polyester.

A. Solution Polycondensation Protocol

Solution polymerization is a common method for synthesizing aromatic polyesters, offering good control over the reaction conditions and molecular weight.[6]

Experimental Protocol: Synthesis of a Flexible Polyester via Solution Polycondensation

Materials:

-

5,5'-methylenediisophthaloyl dichloride (MDIAC) - Note: MDIAC is the acid chloride derivative of MDIA, which is more reactive and suitable for low-temperature solution polycondensation. It can be synthesized from MDIA by reaction with thionyl chloride.

-

1,6-Hexanediol (or other flexible diol)

-

Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

-

Pyridine (as an acid scavenger)

-

Methanol (for precipitation)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol in anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of MDIAC in anhydrous DMAc to the stirred diol solution over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

B. Melt Polycondensation Protocol

Melt polycondensation is a solvent-free method that is often preferred for industrial-scale production.[7]

Experimental Protocol: Synthesis of a Flexible Polyester via Melt Polycondensation

Materials:

-

This compound (MDIA)

-

1,10-Decanediol (or other high-boiling flexible diol)

-

Titanium(IV) butoxide or Antimony(III) oxide (as a catalyst)

Procedure:

-

Charge MDIA, 1,10-decanediol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C to initiate the esterification reaction. Water will be evolved and collected.

-

After the initial evolution of water ceases (typically 2-4 hours), gradually increase the temperature to 220-250°C while slowly reducing the pressure to drive the reaction to completion by removing the remaining water and excess diol.

-

Continue the reaction under high vacuum for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.

-

Cool the reactor to room temperature under nitrogen and extrude or dissolve the polymer for further processing.

II. Synthesis of Flexible Polyamides

Polyamides are synthesized by the reaction of a dicarboxylic acid with a diamine. Similar to polyesters, using a flexible aliphatic diamine will result in a more flexible polyamide.

A. Low-Temperature Solution Polycondensation Protocol

This method is suitable for the synthesis of aromatic polyamides that may be thermally unstable at the high temperatures required for melt polycondensation.[8]

Experimental Protocol: Synthesis of a Flexible Polyamide via Solution Polycondensation

Materials:

-

5,5'-methylenediisophthaloyl dichloride (MDIAC)

-

Hexamethylenediamine (or other flexible diamine)

-

Anhydrous N,N-Dimethylacetamide (DMAc) containing dissolved Lithium Chloride (LiCl) (e.g., 5% w/v)

-

Pyridine

-

Methanol

Procedure:

-

In a flame-dried three-necked flask, dissolve hexamethylenediamine in anhydrous DMAc/LiCl solution.

-

Cool the solution to 0°C and add pyridine.

-

Slowly add a solution of MDIAC in DMAc to the stirred diamine solution.

-

After complete addition, allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

-

Precipitate the polyamide by pouring the reaction mixture into methanol.

-

Filter, wash with methanol and water, and dry the polymer under vacuum.

Characterization of Flexible Polymers

The synthesized polymers should be thoroughly characterized to determine their physical, chemical, thermal, and mechanical properties. This data is crucial for assessing their suitability for specific applications.

| Property | Analytical Technique | Typical Expected Results for Flexible MDIA-based Polymers |

| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirmation of ester or amide bond formation and incorporation of both MDIA and the diol/diamine monomers. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) and weight-average molecular weight (Mw) will vary depending on reaction conditions. A narrow polydispersity index (PDI = Mw/Mn) is desirable. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | A distinct glass transition temperature (Tg) that is lower than that of fully aromatic polymers. Melting temperature (Tm) may be present if the polymer is semi-crystalline. TGA will show the decomposition temperature, indicating thermal stability.[9][10] |

| Mechanical Properties | Tensile Testing | Lower tensile strength and higher elongation at break compared to rigid aromatic polymers, indicative of flexibility.[11][12] |

| Solubility | Solubility Tests | Improved solubility in common organic solvents like DMAc, NMP, and chloroform compared to rigid aromatic counterparts. |

Visualizing the Synthesis and Polymer Structure

Diagram of the Polyester Synthesis Workflow

Caption: Workflow for the synthesis of flexible polyesters from this compound.

Diagram of the Flexible Polymer Chain Concept

Caption: Conceptual representation of a flexible polymer chain incorporating MDIA and a flexible diol.

Conclusion

This compound is a valuable monomer for the synthesis of flexible aromatic polyesters and polyamides. The inherent flexibility imparted by the methylene bridge can lead to polymers with improved processability and properties suitable for biomedical applications, particularly in the field of drug delivery. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of these promising materials. Further optimization of reaction conditions and comonomer selection will enable the fine-tuning of polymer properties to meet the specific demands of advanced drug delivery systems.

References

- 1. Biodegradable Polymer-Based Drug-Delivery Systems for Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]